molecular formula C7H11ClN2O2 B3379166 5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole CAS No. 1522107-72-7

5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole

Cat. No.: B3379166
CAS No.: 1522107-72-7
M. Wt: 190.63
InChI Key: RZJDCSHBFYPUDE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole ( 1522107-72-7 ) is a high-value chemical building block primarily utilized in medicinal chemistry and pharmaceutical research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold widely recognized in drug discovery for its versatility and favorable metabolic properties . The presence of a reactive chloromethyl group and a bulky, electron-donating 2-methoxypropan-2-yl substituent makes this molecule a particularly useful intermediate for the synthesis of more complex target structures. Researchers can leverage the chloromethyl handle for facile functionalization through nucleophilic substitution reactions, such as coupling with nitrogen nucleophiles to create novel compounds for biological screening. The 2-methoxypropan-2-yl (tert-butyl ether) group can impart beneficial characteristics like improved lipophilicity and metabolic stability to lead molecules . As such, this chemical is instrumental in developing potential therapeutic agents, aligning with the noted exploration of 1,2,4-oxadiazole derivatives in areas like anticancer and anti-inflammatory research . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c1-7(2,11-3)6-9-5(4-8)12-10-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJDCSHBFYPUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted oxadiazole derivatives.

    Oxidation Reactions: Oxidized oxadiazole derivatives.

    Reduction Reactions: Reduced heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is in the field of medicinal chemistry. The compound has been studied for its potential as an inhibitor of certain proteins involved in cancer progression.

Case Study: USP1 Inhibition

A recent patent (WO2020132269A1) describes the use of compounds like this compound to inhibit the USP1 protein. USP1 is known to play a role in DNA repair and cell proliferation, making it a target for cancer therapies. The inhibition of this protein could lead to enhanced efficacy of existing chemotherapeutic agents, providing a new avenue for cancer treatment .

Agrochemicals

Another significant application of this compound is in the development of agrochemicals. Its structural properties allow it to act as a herbicide or pesticide.

Case Study: Herbicidal Activity

Research indicates that derivatives of oxadiazoles exhibit herbicidal properties. The chloromethyl group enhances the compound's reactivity, allowing it to interact with biological pathways in plants. This interaction can disrupt normal growth processes, making it effective as a herbicide .

Materials Science

This compound has also found applications in materials science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymeric materials. Its oxadiazole ring contributes to thermal stability and chemical resistance in polymer matrices. These properties are crucial for applications in coatings and adhesives where durability is required .

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.

Table: Synthetic Pathways Involving this compound

Reaction TypeProduct TypeConditions
Nucleophilic SubstitutionVarious derivativesBase catalysis
CyclizationHeterocyclesHeat under inert atmosphere
Coupling ReactionBiologically active compoundsCatalytic conditions

This versatility allows chemists to create a wide range of compounds tailored for specific applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally similar 1,2,4-oxadiazoles:

Compound Name 3-Substituent 5-Substituent Molecular Formula Molecular Weight Key Properties/Notes References
Target Compound 2-Methoxypropan-2-yl Chloromethyl C₈H₁₂ClN₂O₂ 215.65 Reactive chloromethyl site; moderate solubility due to methoxy group -
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Chloromethyl C₉H₆ClN₂O 193.61 Aryl group enhances lipophilicity; used in Suzuki couplings
5-(1-Chloro-2-methylpropan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole p-Tolyl 1-Chloro-2-methylpropan-2-yl C₁₃H₁₅ClN₂O 250.73 Bulky chloroalkyl group; higher molecular weight
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole 3-Fluorophenyl Chloromethyl C₉H₅ClFN₂O 212.61 Electron-withdrawing F enhances electrophilic reactivity
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Pyridazin-3-yl Chloromethyl C₇H₅ClN₄O 202.60 Heterocyclic substituent may improve bioavailability
5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl 1-Chloro-2-methylpropan-2-yl C₁₂H₁₁ClN₃O₃ 280.69 Nitro group increases electrophilicity; used in medicinal intermediates

Biological Activity

5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H10_{10}ClN3_{3}O
  • Molecular Weight : 175.63 g/mol

This compound features a chloromethyl group and a methoxypropan-2-yl substituent which contribute to its biological activity.

Case Studies

  • Antitumor Efficacy : A study demonstrated that various 1,3,4-oxadiazole derivatives showed promising activity against different cancer cell lines. For instance, compounds similar in structure to this compound displayed IC50_{50} values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .
    CompoundCell LineIC50_{50} (µM)
    Compound APC-3 (Prostate)0.67
    Compound BHCT-116 (Colon)0.80
    Compound CACHN (Renal)0.87
  • Mechanism of Action : The mechanism-based approach for oxadiazoles suggests that they may induce apoptosis in cancer cells through various pathways including inhibition of key growth factors such as EGFR and Src .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A related compound exhibited activity against Mycobacterium tuberculosis, indicating that structural modifications could enhance efficacy against resistant strains .

Study Findings

A study focused on the metabolic stability and bioavailability of oxadiazole derivatives found that compounds similar to this compound had favorable pharmacokinetic profiles with significant antibacterial activity .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been explored for their anti-inflammatory and analgesic properties. Some derivatives have shown potential in inhibiting inflammatory cytokines which could be beneficial in treating chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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